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Compound of Interest

Compound Name: Adagrasib

Cat. No.: B609336

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and studies
evaluating the efficacy of Adagrasib (MRTX849), a potent and selective covalent inhibitor of
KRAS G12C. The information presented herein is intended for researchers, scientists, and drug
development professionals engaged in the field of oncology and targeted therapies.

Introduction

Adagrasib is an oral, small-molecule inhibitor that irreversibly and selectively binds to the
mutant cysteine residue in KRAS G12C.[1][2] This covalent modification locks the KRAS G12C
protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways
crucial for tumor cell proliferation and survival.[1][3] Preclinical studies have demonstrated
Adagrasib's potent anti-tumor activity across a range of cancer models harboring the KRAS
G12C mutation.

In Vitro Efficacy

Adagrasib has demonstrated potent and selective inhibition of cell growth in various KRAS
G12C-mutant cancer cell lines. The half-maximal inhibitory concentrations (IC50) have been
determined in both 2D and 3D cell culture models, showcasing its activity in environments that
more closely mimic the tumor microenvironment.

Data Presentation: In Vitro IC50 Values
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Cell Line Cancer Type KRAS_ IC50 (2D, nM) IC50 (3D, nM)
Mutation

MIA PaCa-2 Pancreatic Gi12C 10-973 0.2-1042
H1373 NSCLC G1l2C 10-973 0.2-1042
H358 NSCLC Gl2C 10-973 0.2-1042
H2122 NSCLC Gl2C 10-973 0.2-1042
SW1573 NSCLC Gl2C 10-973 0.2 -1042
H2030 NSCLC Gl2C 10-973 0.2-1042
KYSE-410 Esophageal Gl12C 10-973 0.2-1042
H1299 NSCLC WT >10,000 >10,000
A549 NSCLC G12S >10,000 >10,000
HCT116 Colorectal G13D >10,000 >10,000

Note: The IC50 values are presented as a range as reported in the literature.[4][5] Specific
values can vary based on experimental conditions.

Experimental Protocols: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Adagrasib in
cancer cell lines.

Materials:

KRAS G12C-mutant and wild-type cancer cell lines

Adagrasib (MRTX849)

Cell culture medium and supplements

96-well plates (standard for 2D, ultra-low attachment for 3D)

CellTiter-Glo® Luminescent Cell Viability Assay kit
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o Plate reader with luminescence detection capabilities

Methodology:

o Cell Seeding:

o For 2D assays, cells are seeded in 96-well flat-bottom plates at a density of 1,000-5,000
cells per well and allowed to attach overnight.

o For 3D spheroid assays, cells are seeded in 96-well ultra-low attachment plates to
promote spheroid formation.

e Drug Treatment:

o A serial dilution of Adagrasib is prepared in the appropriate cell culture medium.

o The medium in the cell plates is replaced with medium containing varying concentrations
of Adagrasib. A vehicle control (e.g., DMSO) is also included.

e Incubation:

o 2D cultures are typically incubated for 3 days.

o 3D cultures are incubated for 12 days to allow for spheroid growth and drug effect.[4]

 Viability Assessment:

o The CellTiter-Glo® reagent is added to each well according to the manufacturer's
instructions.

o The plate is incubated to stabilize the luminescent signal.

o Luminescence is measured using a plate reader.

o Data Analysis:

o The luminescent signal, which is proportional to the number of viable cells, is normalized
to the vehicle control.
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o The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic
equation.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have been instrumental in evaluating the
anti-tumor activity of Adagrasib. These studies have demonstrated significant tumor growth
inhibition and, in some cases, tumor regression.

; - ion: In Vivo T : h Inhibiti

Model Cancer Type Dosing Outcome

Complete response in
30 mg/kg & 100 2/7 (30 mg/kg) and
mg/kg, PO 4/4 (100 mg/kg) mice
at day 15.[4]

MIA PaCa-2 Xenograft Pancreatic

H23-Luc Intracranial NSCLC 100 mg/kg, BID, PO, Significant inhibition of
Xenograft 21 days brain tumor growth.[6]
LUG65-Luc Intracranial NSCLC 100 mg/kg, BID, PO, Significant inhibition of
Xenograft 21 days brain tumor growth.[6]

Supra-additive anti-

30 mg/kg, 5 tumor activity in
NCI-H2030 Xenograft  NSCLC o )
days/week, PO combination with nab-
sirolimus.[7]

Supra-additive anti-

30 mg/kg, 5 tumor activity in
NCI-H2122 Xenograft NSCLC o )
days/week, PO combination with nab-
sirolimus.[7]
LU99-Luc Intracranial NSCLC 100 mg/kg, BID, PO, Tumor regression and
Xenograft 21 days extended survival.[6]

Experimental Protocols: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Adagrasib in a murine xenograft model.
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Materials:

Immunocompromised mice (e.g., nude or SCID)

KRAS G12C-mutant cancer cells (e.g., NCI-H358, MIA PaCa-2)

Adagrasib (MRTX849)

Vehicle for oral gavage (e.g., 10% SBE-b-CD in water, or a solution of DMSO, PEG300,
Tween-80, and saline)[5][6]

Calipers for tumor measurement

Methodology:

e Tumor Implantation:

o Cancer cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).

o A specific number of cells (typically 1x1076 to 1x10”77) is subcutaneously injected into the
flank of each mouse.

e Tumor Growth and Randomization:
o Tumors are allowed to grow to a palpable size (e.g., 100-200 mma3).
o Mice are then randomized into treatment and control groups.

e Drug Administration:
o Adagrasib is formulated in the appropriate vehicle.

o The drug is administered orally via gavage at the specified dose and schedule (e.g., 30
mg/kg, once daily).

o The control group receives the vehicle only.

e Tumor Measurement and Body Weight Monitoring:
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o Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x
Length x Width?).

o Mouse body weight is also monitored as an indicator of toxicity.

o Endpoint and Data Analysis:

o The study is terminated when tumors in the control group reach a predetermined size or at
a specified time point.

o Tumor growth inhibition (TGI) is calculated.

o Statistical analysis is performed to compare tumor growth between the treatment and
control groups.

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in various animal models to
characterize the absorption, distribution, metabolism, and excretion (ADME) properties of
Adagrasib. These studies have shown that Adagrasib possesses favorable pharmacokinetic
properties, including good oral bioavailability and a long half-life.

Data Presentation: Preclinical Pharmacokinetic
Parameters

. Cmax Bioavaila
Species Dose Route Tmax (h) t1/2 (h) .
(ng/mL) bility (%)
Mouse 30 mg/kg PO ~1 - - -
Rat 30 mg/kg PO - 677.45 3.50 50.72
Rat 5 mg/kg v - - 2.08 -
Dog 30 mg/kg PO - 252 -2410 7.56 25.9-62.9

Data compiled from multiple sources.[8][9][10]
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Experimental Protocols: Pharmacokinetic Study in
Rodents

Objective: To determine the pharmacokinetic profile of Adagrasib in rodents.

Methodology:

Animal Dosing:

o Rats or mice are administered a single dose of Adagrasib via oral gavage or intravenous
injection.

Blood Sampling:

o Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8,
24 hours).

Plasma Preparation:

o Blood samples are processed to separate plasma.

Bioanalysis:

o The concentration of Adagrasib in plasma samples is quantified using a validated LC-
MS/MS method.

Pharmacokinetic Analysis:

o Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using
non-compartmental analysis.

Signaling Pathways and Mechanism of Action

Adagrasib exerts its anti-tumor effects by inhibiting the constitutively active KRAS G12C
protein, which in turn blocks downstream signaling through the MAPK/ERK and PI3K/AKT
pathways.

Adagrasib Mechanism of Action
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Caption: Adagrasib covalently binds to and stabilizes the inactive GDP-bound state of KRAS
Gl2C.

Mechanisms of Resistance to Adagrasib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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